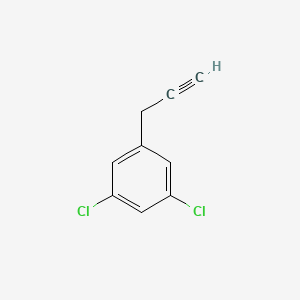
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene
Overview
Description
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene typically involves the reaction of 1,3-dichlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of reduced derivatives with different functional groups.
Scientific Research Applications
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Environmental Research: Studied for its interactions with various environmental factors and its potential impact.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The prop-2-yn-1-yl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions are facilitated by the compound’s unique electronic structure, which influences its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and applications.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group instead of a prop-2-yn-1-yl group, leading to distinct chemical properties.
Uniqueness
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and a prop-2-yn-1-yl group on the benzene ring. This combination imparts specific reactivity patterns and makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,3-dichloro-5-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKBMPMOUPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1398768.png)
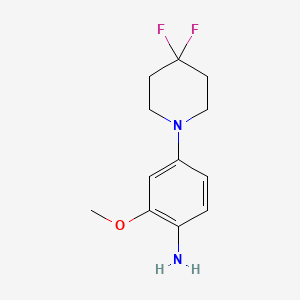

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
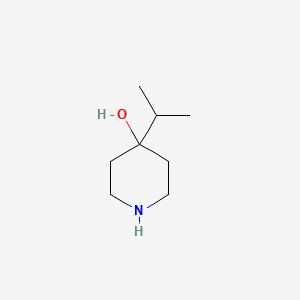
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
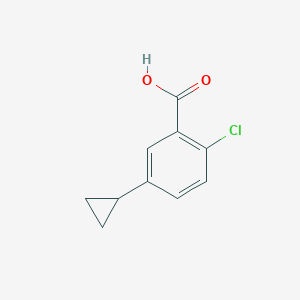
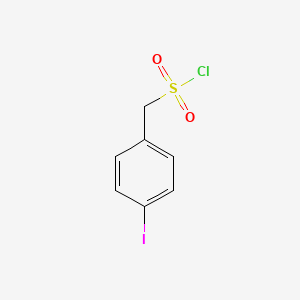
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
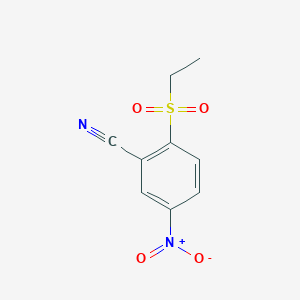
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
![tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate](/img/structure/B1398790.png)
